molecular formula C11H14O2 B1366969 2,2-Dimethylchroman-7-ol CAS No. 31005-72-8

2,2-Dimethylchroman-7-ol

Cat. No. B1366969
CAS RN: 31005-72-8
M. Wt: 178.23 g/mol
InChI Key: XKZKBTFRXIAYBM-UHFFFAOYSA-N
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Description

“2,2-Dimethylchroman-7-ol” is a chemical compound with the molecular formula C11H14O2 . It is also known by other names such as “2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-7-ol” and "2,2-dimethyl-3,4-dihydrochromen-7-ol" . It has a molecular weight of 178.23 g/mol .


Synthesis Analysis

The synthesis of “2,2-Dimethylchroman-7-ol” derivatives has been reported in several studies . One method involves the use of corresponding chalcones and hydrazine hydrate in the presence of sodium acetate under microwave irradiation . Another approach involves the use of tropylium tetrafluoroborate as an organic Lewis acid catalyst for metal-free prenylation reactions of phenols .


Molecular Structure Analysis

The molecular structure of “2,2-Dimethylchroman-7-ol” includes a chroman framework, which is a common structural motif in many complex natural and synthetic compounds . The InChI string for this compound is “InChI=1S/C11H14O2/c1-11(2)6-5-8-3-4-9(12)7-10(8)13-11/h3-4,7,12H,5-6H2,1-2H3” and the canonical SMILES string is "CC1(CCC2=C(O1)C=C(C=C2)O)C" .


Chemical Reactions Analysis

The chemical reactivity of “2,2-Dimethylchroman-7-ol” has been explored in the context of its capacity to inhibit insulin release or relax smooth muscle cells . An increase in steric hindrance led to increased inhibitory activity on insulin release .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2,2-Dimethylchroman-7-ol” include a molecular weight of 178.23 g/mol, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 2, and a rotatable bond count of 0 . The compound also has a topological polar surface area of 29.5 Ų and a complexity of 189 .

Scientific Research Applications

Antidiabetic Drug Development

The chromanone scaffold, to which 2,2-Dimethylchroman-7-ol belongs, has been identified as a promising template for the synthesis of antidiabetic drugs. Substitution at the C-2, C-3, C-6, and C-7 positions of the parent chromanone has been shown to yield effective antidiabetic compounds, suggesting that 2,2-Dimethylchroman-7-ol could be a valuable intermediate in the development of novel treatments for diabetes and its complications .

NMR Spectroscopy and Structural Analysis

2,2-Dimethylchroman-7-ol and its derivatives are of interest in nuclear magnetic resonance (NMR) spectroscopy. The substituent effects on the NMR spectroscopy of chromanone derivatives have been studied, providing insights into the electronic structure and reactivity of these compounds. This information is crucial for the design and synthesis of new molecules with desired properties .

Cytotoxic Activity for Cancer Research

Chroman derivatives, including 2,2-Dimethylchroman-7-ol, have been synthesized and studied for their cytotoxic activity. These compounds are potential intermediates in the preparation of flavonoids, which are known for their anticancer properties. The structural characterization of these derivatives contributes to the understanding of their biological activities and potential applications in cancer research .

Future Directions

Future research directions for “2,2-Dimethylchroman-7-ol” and similar compounds could involve further exploration of their biological activities, such as antitumor, anticancer, antihypertensive, antioxidant, and antithrombotic activities. Additionally, the development of practical synthetic methods for these compounds is of high interest to organic and medicinal chemists .

properties

IUPAC Name

2,2-dimethyl-3,4-dihydrochromen-7-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2/c1-11(2)6-5-8-3-4-9(12)7-10(8)13-11/h3-4,7,12H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKZKBTFRXIAYBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC2=C(O1)C=C(C=C2)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10452955
Record name 2,2-dimethylchroman-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10452955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethylchroman-7-ol

CAS RN

31005-72-8
Record name 2,2-dimethylchroman-7-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10452955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,2-dimethyl-3,4-dihydro-2H-1-benzopyran-7-ol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a stirred solution of 7-Methoxy-2,2-dimethyl-chroman (4.55 g, 23.7 mmol, from step 1) in anhydrous dichloromethane (50 mL) was added 1M BBr3 (72.86 mL, 47.4 mmol, 2.0 eq ) via cannula over 10 min. The resulting dark brown solution was stirred at rt for 17 h. Saturated solution of NaHCO3 (50 mL) was added and extracted with CH2Cl2 (3×50 mL. The combined organic layers were dried over Na2SO4, filtered and evaporated. The residue was purified on silica gel (flash column chromatography) eluting with 5% ethyl acetate-hexane followed by 20% ethyl acetate-hexane to provide the desired product as white solid (1.76 g, 42%). 1H-NMR (CD3CN) δ 6.89 (d, J=8.5 Hz, 1H), 6.68 (broad, s, 1H, OH), 6.31 (dd, J=2.4, 8.5 Hz, 1H), 6.15 (d, J=2.4Hz, 1H ), 2.69 (t, 2H ), 1.79 (t, 2H), 1.31 (s, 6H). MS LC-MS (MH+=179).
Quantity
4.55 g
Type
reactant
Reaction Step One
Name
Quantity
72.86 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Yield
42%

Synthesis routes and methods II

Procedure details

A mixture of 7-hydroxy-2,2-dimethylchroman-4-one (500 mg, 2.60 mmol) and HCl (conc. 10 mL) in MeOH (30 mL) was stirred at 0° C. for 10 min, then zinc power (300 mg) was added slowly. After stirring at room temperature for 16 hrs, the solvents were removed under reduced pressure and the mixture was extracted with EtOAc (150×3 mL). The combined organic layers were washed with brine, dried over Na2SO4, filtered and concentrated. The residue was purified by reverse phase column flash (28%-35% MeCN in 0.5% NH4HCO3) to give target product of 2,2-dimethylchroman-7-ol (290 mg, 62%) as a brown yellow solid. LCMS (ESI) m/z: 177.1 [M−H]+; 1H-NMR (500 MHz, CDCl3): δ 6.89 (d, J=8.0 Hz, 1H), 6.34 (dd, J=8.5, 2.5 Hz, 1H), 6.27 (d, J=2.5 Hz, 1H), 4.70 (s, 1H), 2.69 (t, J=13.5, 7.0 Hz, 2H), 1.77 (t, J=13.5, 7.0 Hz, 2H), 1.32 (s, 6H).
Quantity
500 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Synthesis routes and methods III

Procedure details

2,3-Dihydro-2,2-dimethyl-7-hydroxy-4H-benzo[b]pyran-4-one (9.98 g), amalgamated zinc dust (50.0 g), 5 N hydrochloric acid (400 ml) and glacial acetic acid (100 ml) were stirred and refluxed for 4 hours then stirred at room temperature for 18 hours. The reaction mixture was extracted with diethyl ether, washed with water, dried and evaporated in vacuo to afford a dark red oil which was distilled to give 2,3-dihydro-2,2-dimethyl-7-hydroxy-4H-benzo[b]pyran (4.22 g) as an orange oil, bp 138°-146° C. (0.02 mm).
Quantity
9.98 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step One
Name
Quantity
50 g
Type
catalyst
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of protecting group strategies in the synthesis of benzofuran-based natural products using 2,2-Dimethylchroman-7-ol as a starting material?

A1: The provided research highlights the crucial role of protecting group strategies in modulating the reactivity of 2,2-Dimethylchroman-7-ol derivatives. [] Researchers successfully synthesized various benzofuran-based natural products, including moracins (D, E, and M) and cicerfuran, by employing a "protecting group manoeuvring" approach. This strategy involved strategically installing and removing protecting groups on the hydroxyl groups of 2,2-Dimethylchroman-7-ol derivatives. By carefully selecting protecting groups, the researchers could control the reactivity of these intermediates in subsequent reactions, ultimately enabling the efficient synthesis of complex natural products. []

Q2: What specific reactions were employed to synthesize benzofuran-based natural products from 2,2-Dimethylchroman-7-ol derivatives?

A2: The research describes the utilization of palladium-catalyzed domino coupling reactions and reactions with triarylbismuth reagents for the synthesis of benzofuran-based natural products. [] These reactions were performed on 2,2-Dimethylchroman-7-ol derivatives containing a gem-dibromovinyl moiety, highlighting the versatility of this synthetic building block in constructing complex molecular architectures. The palladium-catalyzed domino couplings allowed for the formation of multiple bonds in a single step, streamlining the synthetic route. []

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